molecular formula C6H11F2NO2 B13232101 3-Amino-2,2-difluoro-4-methylpentanoic acid

3-Amino-2,2-difluoro-4-methylpentanoic acid

Cat. No.: B13232101
M. Wt: 167.15 g/mol
InChI Key: DLJJFHROKTWOHC-UHFFFAOYSA-N
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Description

3-Amino-2,2-difluoro-4-methylpentanoic acid is an organic compound with the molecular formula C6H11F2NO2 and a molecular weight of 167.15 g/mol . This compound is characterized by the presence of an amino group, two fluorine atoms, and a methyl group attached to a pentanoic acid backbone. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the principles of organic synthesis and fluorination would apply, with considerations for scalability, cost, and safety.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-difluoro-4-methylpentanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oximes, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

3-Amino-2,2-difluoro-4-methylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2,2-difluoro-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2,2-difluoro-4-methylpentanoic acid is unique due to the combination of an amino group and two fluorine atoms on the pentanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Biological Activity

3-Amino-2,2-difluoro-4-methylpentanoic acid is a fluorinated amino acid with significant potential in medicinal chemistry and biochemistry. Its unique structure, characterized by an amino group and two fluorine atoms on a pentanoic acid backbone, enhances its biological activity and interaction with various biomolecules. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H12F2N1O2
  • Molecular Weight : 167.15 g/mol
  • Structure : The compound features an amino group at the third carbon and two fluorine atoms at the second carbon of the pentanoic acid chain.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity and stability, which can lead to improved pharmacological profiles. Research indicates that fluorinated amino acids can modulate enzyme activities by mimicking natural substrates or altering enzyme kinetics.

Biological Activity

Research has shown that this compound may exhibit various biological effects:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator for specific enzymes involved in metabolic pathways.
  • Receptor Binding : Its structural features allow it to bind to certain receptors, potentially influencing signaling pathways.
  • Toxicity Studies : Similar fluorinated compounds have demonstrated cytotoxic effects in bacterial cultures, suggesting that this compound could also exhibit toxicity under specific conditions .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

Study 1: Enzyme Modulation

A study explored the interaction of fluorinated amino acids with bacterial enzymes, revealing that these compounds could inhibit growth by misincorporating into bacterial proteins. This misincorporation led to disrupted metabolic functions, highlighting the potential for using such compounds in antibacterial therapies .

Study 2: Binding Affinity Analysis

Research conducted on similar compounds indicated that the difluoro substitution significantly enhances binding affinity to target proteins compared to non-fluorinated analogs. This suggests that this compound could be a potent candidate for further pharmacological development.

Comparative Analysis

The following table compares this compound with similar compounds regarding their structural features and biological implications.

Compound NameStructural FeaturesBiological Activity
This compoundAmino group + 2 Fluorine atomsPotential enzyme inhibitor; receptor modulator
3-Amino-4-methylpentanoic acidLacks fluorine atomsReduced binding affinity; less pharmacological interest
Methyl 3-amino-2,2-difluoro-4-methylbutanoateSimilar structure; shorter chainInvestigated for enzyme interactions

Properties

Molecular Formula

C6H11F2NO2

Molecular Weight

167.15 g/mol

IUPAC Name

3-amino-2,2-difluoro-4-methylpentanoic acid

InChI

InChI=1S/C6H11F2NO2/c1-3(2)4(9)6(7,8)5(10)11/h3-4H,9H2,1-2H3,(H,10,11)

InChI Key

DLJJFHROKTWOHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C(=O)O)(F)F)N

Origin of Product

United States

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